(2S)-2-amino-6-(pyridine-3-carbonylamino)hexanoic acid;hydrochloride

Description

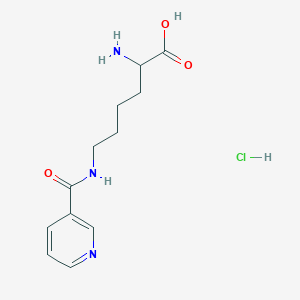

(2S)-2-amino-6-(pyridine-3-carbonylamino)hexanoic acid; hydrochloride is a lysine derivative featuring a pyridine-3-carbonylamino substituent at the ε-amino group of the lysine backbone, with a hydrochloride salt formation. The hydrochloride salt improves solubility in polar solvents, making it suitable for biochemical and pharmaceutical applications.

Properties

IUPAC Name |

2-amino-6-(pyridine-3-carbonylamino)hexanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3.ClH/c13-10(12(17)18)5-1-2-7-15-11(16)9-4-3-6-14-8-9;/h3-4,6,8,10H,1-2,5,7,13H2,(H,15,16)(H,17,18);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCWKVAIEPHOTKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NCCCCC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-6-(pyridine-3-carbonylamino)hexanoic acid;hydrochloride typically involves the following steps:

Protection of the amino group: The amino group of lysine is protected using a suitable protecting group to prevent unwanted reactions.

Coupling reaction: The protected lysine is then reacted with pyridine-3-carbonyl chloride in the presence of a base to form the desired product.

Deprotection: The protecting group is removed to yield 2-Amino-6-(pyridine-3-carbonylamino)hexanoic acid.

Formation of hydrochloride salt: The final product is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-6-(pyridine-3-carbonylamino)hexanoic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

Structural Characteristics

The structure includes a pyridine ring, which contributes to its biological activity and interaction with various biological targets. The presence of multiple functional groups enhances its potential for modification and optimization in drug design.

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications. Its structure allows it to interact with specific biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that derivatives of amino acids can exhibit anticancer properties. For instance, studies have shown that compounds similar to (2S)-2-amino-6-(pyridine-3-carbonylamino)hexanoic acid can inhibit tumor growth in various cancer cell lines. This suggests that further exploration could lead to the development of effective anticancer agents.

Biochemical Research

In biochemical studies, this compound serves as a building block for synthesizing more complex molecules. Its ability to form stable conjugates with proteins makes it valuable for studying protein interactions and functions.

Data Table: Synthesis Applications

| Application | Description |

|---|---|

| Protein Labeling | Used to label proteins for tracking in vivo studies |

| Enzyme Inhibitors | Acts as a potential inhibitor for specific enzymes |

| Drug Delivery Systems | Can be incorporated into drug delivery vehicles |

Neuropharmacology

Due to its structural similarity to neurotransmitters, (2S)-2-amino-6-(pyridine-3-carbonylamino)hexanoic acid is being studied for its effects on neurotransmission and potential neuroprotective properties.

Case Study: Neuroprotective Effects

Research has demonstrated that certain amino acid derivatives can protect neuronal cells from oxidative stress. This opens avenues for developing treatments for neurodegenerative diseases.

Agricultural Chemistry

There is growing interest in using amino acid derivatives as biostimulants in agriculture. These compounds can enhance plant growth and resistance to stress.

Data Table: Agricultural Applications

| Application | Effect |

|---|---|

| Plant Growth Stimulation | Enhances root development and nutrient uptake |

| Stress Resistance | Improves tolerance to drought and salinity |

Mechanism of Action

The mechanism of action of (2S)-2-amino-6-(pyridine-3-carbonylamino)hexanoic acid;hydrochloride involves its interaction with specific molecular targets. The pyridine-3-carbonylamino group can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. This can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing new drugs.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds share the lysine backbone with modifications at the ε-amino group. Below is a detailed comparison:

Lysinoalanine Dihydrochloride

- IUPAC Name: (2S)-2-amino-6-[(2-amino-2-carboxyethyl)amino]hexanoic acid dihydrochloride

- Molecular Formula : C₉H₁₈Cl₂N₄O₄ (inferred from )

- Substituent: 2-amino-2-carboxyethyl group

- Used in studies of protein crosslinking due to its reactive amino and carboxyl groups .

H-L-Photo-Lysine*HCl

- IUPAC Name: (S)-2-amino-6-((2-(3H-diazirin-3-yl)propoxy)carbonylamino)hexanoic acid hydrochloride

- Molecular Formula : C₁₂H₂₀ClN₅O₃ (CAS 1253643-88-7, )

- Substituent : Diazirinyl-propoxycarbonyl group

- Key Features :

D-Homoarginine Hydrochloride

- IUPAC Name: (2R)-2-amino-6-(diaminomethylideneamino)hexanoic acid hydrochloride

- Molecular Formula : C₇H₁₇ClN₄O₂ ()

- Molecular Weight : 224.69 g/mol

- Substituent: Guanidino group

- Key Features :

Fmoc-L-Lysine Hydrochloride

- IUPAC Name: (2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid hydrochloride

- Molecular Formula : C₂₁H₂₅ClN₂O₄ (CAS 139262-23-0, )

- Substituent : Fmoc (fluorenylmethyloxycarbonyl) group

- Key Features: Fmoc protects the α-amino group during solid-phase peptide synthesis. Critical in producing peptides for therapeutics and PROTACs (proteolysis-targeting chimeras) .

ε-N-Methyllysine Hydrochloride

- IUPAC Name: (2S)-2-amino-6-(methylamino)hexanoic acid hydrochloride

- Molecular Formula : C₇H₁₆ClN₂O₂ ()

- Molecular Weight : 196.67 g/mol

- Substituent: Methylamino group

- Key Features :

Research Findings and Functional Insights

- Pyridine vs. Guanidine : The pyridine-3-carbonyl group in the target compound offers π-stacking capabilities absent in D-homoarginine’s guanidine group, which instead facilitates strong ionic interactions .

- Solubility : The hydrochloride salt form in all listed compounds enhances aqueous solubility, critical for in vitro assays.

- Reactivity : Diazirine in H-L-Photo-Lysine*HCl enables covalent bonding under UV light, a feature absent in the target compound’s pyridine group .

Biological Activity

(2S)-2-amino-6-(pyridine-3-carbonylamino)hexanoic acid; hydrochloride, also known as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, is being investigated for various therapeutic applications.

- Molecular Formula : C9H14N2O3·HCl

- Molecular Weight : 224.68 g/mol

- CAS Number : 651045-01-1

The biological activity of (2S)-2-amino-6-(pyridine-3-carbonylamino)hexanoic acid is primarily attributed to its interaction with specific biological targets:

- Inhibition of Enzymatic Activity : Studies have indicated that derivatives of pyridine compounds can inhibit enzymes such as ribonucleotide reductase and CDP reductase, which are crucial in nucleic acid synthesis and cell proliferation .

- Antineoplastic Activity : The compound has shown promise in inhibiting cancer cell growth, particularly in leukemia models. In vivo studies demonstrated significant prolongation of survival in L1210 leukemia-bearing mice when treated with related pyridine compounds .

Biological Activity Data

The following table summarizes key findings related to the biological activity of (2S)-2-amino-6-(pyridine-3-carbonylamino)hexanoic acid and its derivatives:

Case Studies

Several studies have explored the biological implications of pyridine derivatives similar to (2S)-2-amino-6-(pyridine-3-carbonylamino)hexanoic acid:

- Anticancer Studies : Research indicated that certain pyridine derivatives significantly inhibited tumor growth in mice models. The administration of these compounds resulted in reduced tumor size and increased survival rates compared to control groups .

- Inflammation Models : Inflammatory responses were assessed using carrageenan-induced paw edema in rats, where related compounds demonstrated a reduction in neutrophil migration and inflammatory mediator release, suggesting potential therapeutic roles in treating inflammatory diseases .

Future Directions

The ongoing research into (2S)-2-amino-6-(pyridine-3-carbonylamino)hexanoic acid focuses on:

- Structural Optimization : Modifying the chemical structure to enhance potency and selectivity against specific targets.

- Expanded Biological Testing : Evaluating the compound's effects across various cancer types and inflammatory conditions.

- Mechanistic Studies : Further elucidating the pathways through which this compound exerts its biological effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S)-2-amino-6-(pyridine-3-carbonylamino)hexanoic acid;hydrochloride?

- Methodology :

- Step 1 : Start with a protected L-lysine derivative (e.g., Boc-L-lysine) to preserve stereochemistry.

- Step 2 : Couple pyridine-3-carboxylic acid to the ε-amino group using coupling agents like HATU or EDC in DMF, with DIEA as a base .

- Step 3 : Deprotect the Boc group using TFA or HCl in dioxane.

- Step 4 : Form the hydrochloride salt by treating the free base with HCl in a non-aqueous solvent (e.g., diethyl ether) .

- Key Considerations : Optimize coupling efficiency via reaction time (12–24 hrs) and temperature (0–25°C). Monitor by TLC or LC-MS.

Q. How can the purity and identity of this compound be verified?

- Analytical Techniques :

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) for purity assessment (>98%) .

- NMR : Confirm structure via -NMR (e.g., pyridine protons at δ 8.5–9.0 ppm, α-proton at δ 3.8–4.2 ppm) and -NMR (amide carbonyl at ~165–170 ppm) .

- Mass Spectrometry : ESI-MS (positive mode) for molecular ion [M+H] (expected m/z: ~325.3 for free base).

Advanced Research Questions

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Experimental Design :

- pH Stability : Incubate in buffers (pH 1–12) at 25°C and 37°C. Monitor degradation via HPLC at 0, 24, and 48 hrs.

- Thermal Stability : Perform thermogravimetric analysis (TGA) and DSC to assess decomposition temperatures.

- Findings : Hydrochloride salts generally exhibit enhanced stability in acidic conditions but may hydrolyze in basic media. Pyridine ring oxidation is possible under strong oxidizing conditions .

Q. How does the pyridine-3-carbonylamino moiety influence biological activity compared to other acylated amino acids?

- Comparative Analysis :

- Target Interactions : The pyridine group may enhance binding to metalloenzymes (e.g., kinases) via coordination or π-π stacking. Compare with phenylacetyl or benzoyl derivatives using enzyme inhibition assays .

- Cellular Uptake : Evaluate permeability in Caco-2 cells. Pyridine’s hydrophilicity may reduce passive diffusion compared to aromatic analogs.

Q. What strategies mitigate racemization during synthesis?

- Optimization Approaches :

- Use low temperatures (0–5°C) during coupling steps.

- Employ racemization-suppressing agents (e.g., HOBt or Oxyma) with coupling reagents .

- Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak IA column).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.